molecular formula C24H30O8 B093345 Desaspidin CAS No. 114-43-2

Desaspidin

Cat. No. B093345
CAS RN: 114-43-2
M. Wt: 446.5 g/mol
InChI Key: XDIZFCKCCMUFFG-UHFFFAOYSA-N
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Description

Desaspidin is a natural product obtained from the marine sponge, Dysidea sp. It is a cyclic peptide consisting of 13 amino acids and has been found to exhibit potent anti-inflammatory and analgesic properties. Desaspidin has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Uncoupling of Oxidative Phosphorylation

Desaspidin and related phlorobutyrophenone derivatives have been found to uncouple oxidative phosphorylation in rat liver mitochondria. These compounds inhibit respiration to varying degrees depending on the substrate used. Desaspidin demonstrates maximum activity at specific concentrations and is particularly effective when pyruvate and malate are employed as substrates (Runeberg, 1962).

Effects on Photophosphorylation in Intact Cells

Desaspidin has been shown to affect photophosphorylation in intact cells under both aerobic and anaerobic conditions. It primarily inhibits DCMU-insensitive cyclic photophosphorylation in vivo, similar to antimycin A, and its effects vary based on the presence of oxygen (Urbach & Simonis, 1967).

Inhibition of Photosynthetic Phosphorylation

Desaspidin has been utilized to study photosynthetic phosphorylation in chloroplasts. It inhibits ATP formation at very low concentrations in certain types of photosynthetic phosphorylation, demonstrating its potential as a tool to differentiate between various types of phosphorylation processes in chloroplasts (Gromet-Elhanan & Arnon, 1965).

Non-Specific Uncoupler of Photophosphorylation

Research indicates that desaspidin is a nonspecific uncoupler of all types of photophosphorylation. Its effectiveness varies under different oxidation-reduction states, suggesting a broader range of action in photosynthetic processes (Gromet-Elhanan & Avron, 1966).

Impact on CO2 Fixation by Spinach Chloroplasts

Investigations have shown that desaspidin impacts the process of CO2 fixation in spinach chloroplasts. This demonstrates its potential influence on photosynthetic reactions and energy transfer mechanisms in plants (Everson et al., 1966).

Sensitivity in Photophosphorylation Processes

Desaspidin's sensitivity to low concentrations can distinguish between different types of photophosphorylations associated with photooxidation of water and other types in chloroplasts. This specificity has been used to understand the different pathways of photosynthetic phosphorylation (Tsujimoto et al., 1966).

properties

CAS RN

114-43-2

Product Name

Desaspidin

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3

InChI Key

XDIZFCKCCMUFFG-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O

melting_point

150.0 °C

Other CAS RN

60842-45-7
114-43-2

synonyms

desaspidin
rosapin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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